Angiotensin III, 4-L-isoleucine-

Receptor Pharmacology Binding Affinity AT2 Receptor Selectivity

Angiotensin III, 4-L-isoleucine- (CAS 13602-53-4), systematically known as Angiotensin-(2-8) , is an endogenous heptapeptide formed by aminopeptidase A-mediated cleavage of Angiotensin II (Ang II). This compound functions as a dual agonist at angiotensin type 1 (AT1R) and type 2 (AT2R) receptors but is distinguished by a pronounced selectivity for AT2R, where it acts as the preferred endogenous ligand in key tissues such as the kidney and brain.

Molecular Formula C46H66N12O9
Molecular Weight 931.1 g/mol
Cat. No. B2629936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin III, 4-L-isoleucine-
Molecular FormulaC46H66N12O9
Molecular Weight931.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)
InChIKeyQMMRCKSBBNJCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Angiotensin III, 4-L-isoleucine-: Concise Procurement-Focused Overview of the Heptapeptide AT2R Agonist


Angiotensin III, 4-L-isoleucine- (CAS 13602-53-4), systematically known as Angiotensin-(2-8) [1], is an endogenous heptapeptide formed by aminopeptidase A-mediated cleavage of Angiotensin II (Ang II) [2]. This compound functions as a dual agonist at angiotensin type 1 (AT1R) and type 2 (AT2R) receptors but is distinguished by a pronounced selectivity for AT2R, where it acts as the preferred endogenous ligand in key tissues such as the kidney and brain [3]. Its unique pharmacological profile, characterized by a dissociation between full aldosterone-stimulating activity and attenuated vasopressor effects compared to its parent peptide Ang II, defines its specific utility in probing the protective arm of the renin-angiotensin system (RAS) [4].

Why Angiotensin II and Other Angiotensins Cannot Substitute for Angiotensin III, 4-L-isoleucine- in Targeted Research


Substituting Angiotensin III with Angiotensin II or its other peptide fragments is scientifically invalid for studies focused on AT2R-mediated functions or specific organ-system effects. Generic substitution fails because Ang II lacks the requisite AT2R selectivity, exhibiting equivalently high affinity for AT1R, which triggers counter-regulatory vasoconstriction and antinatriuresis that mask AT2R-specific outcomes [1]. Critically, in renal physiology, Ang II itself is not the direct agonist for the AT2R-mediated natriuretic response; it must first undergo enzymatic conversion to Angiotensin III to engage this protective pathway [2]. The quantitative data below delineate the precise pharmacodynamic divergences in receptor binding, functional renal effects, metabolic stability, and integrated physiological activity that render generic interchange impossible for rigorous experimental design.

Head-to-Head Quantitative Differentiation of Angiotensin III, 4-L-isoleucine- from Angiotensin II and In-Class Analogs


AT2 Receptor Binding Selectivity: Angiotensin III vs. Angiotensin II in HEK293 Cells

Angiotensin III demonstrates a profound selectivity for the AT2 receptor subtype over the AT1 receptor, a feature not shared by its precursor, Angiotensin II. In direct competition binding experiments using HEK293 cells stably transfected with human AT1R or AT2R, Ang III exhibits an IC50 of 0.648 nM for AT2R and 21.1 nM for AT1R, yielding a 32.5-fold selectivity for AT2R [1]. In the same assay system, the rank order of affinity for AT2R was CGP42112 > AngII ≥ AngIII ≫ AngIV > Ang-(1-7), indicating that while Ang II and Ang III have comparable high affinity for AT2R, Ang II lacks the AT2R-over-AT1R selectivity that distinguishes Ang III [2]. This differential selectivity profile directly governs the distinct downstream signaling outcomes of the two peptides.

Receptor Pharmacology Binding Affinity AT2 Receptor Selectivity

Renal Natriuretic Efficacy: Angiotensin III vs. Angiotensin II in In Vivo Rat Model

In the kidney, Angiotensin III is the obligatory endogenous agonist for AT2R-mediated natriuresis. In a controlled experiment in Sprague-Dawley rats under systemic AT1R blockade with candesartan, renal interstitial (RI) infusion of Ang III induced a significant natriuretic response, evidenced by an increase in urinary sodium excretion rate (UNaV) [1]. Crucially, RI infusion of Ang II alone failed to induce natriuresis. The natriuretic response was observed only when Ang II was co-infused with the aminopeptidase N inhibitor PC-18, which prevents Ang III degradation and facilitates Ang II's conversion to Ang III by endogenous aminopeptidase A [1]. This demonstrates that Ang II is not an agonist for the renal AT2R-mediated natriuretic response unless it is first converted to Ang III, making Ang III the irreplaceable tool for investigating this pathway.

Renal Physiology Natriuresis AT2 Receptor Function

Metabolic Stability in Cerebroventricular Compartment: Angiotensin III vs. Angiotensin II Half-Life

The metabolic stability of angiotensin peptides in the central nervous system differs markedly from that in the vascular compartment. In rats, the half-life (t1/2) of [125I]Angiotensin III in the cerebroventricular space (7.7 seconds) is approximately 3-fold shorter than that of [125I]Angiotensin II (23.0 seconds) [1]. This differential stability is a critical parameter for experimental design in studies of central RAS function. The rapid, sequential metabolism of Ang II to Ang III, and then to inactive fragments, underscores the need for precise peptide identity in intracerebroventricular infusion protocols, as the observed effect may reflect the activity of a metabolite rather than the parent compound if this rapid conversion is not accounted for [1].

Pharmacokinetics Brain RAS Peptide Stability

Functional Dissociation: Pressor vs. Aldosterone-Secreting Activity of Angiotensin III Compared to Angiotensin II

Angiotensin III exhibits a distinct functional dissociation from Angiotensin II in its cardiovascular and endocrine effects. In integrated physiological assessments, Ang III retains only approximately 40% of the vasopressor (blood pressure-elevating) activity of Ang II, yet it is fully efficacious (100%) in stimulating aldosterone secretion from the adrenal glomerulosa [1][2]. This unique profile is not replicated by Ang II, which elevates blood pressure and stimulates aldosterone secretion with approximately equivalent potency in vivo, nor by Ang IV or Ang-(1-7), which are substantially weaker in both functions [2].

Endocrinology Aldosterone Secretion Vasopressor Activity

Ang III as the Preferred Endogenous Ligand for Renal AT2 Receptors: Direct Comparison with Ang II and Ang-(1-7)

Intrarenal infusion studies in rats have established that Angiotensin III, but not Angiotensin II or Angiotensin-(1-7), is the predominant endogenous agonist for proximal tubule AT2 receptors [1]. Direct infusion of Ang III into the renal interstitium of Wistar-Kyoto rats increased urinary sodium excretion, an effect abolished by co-infusion of the selective AT2R antagonist PD-123319, confirming AT2R mediation [2]. In contrast, equimolar infusions of Angiotensin-(1-7) failed to induce natriuresis, and Angiotensin II was ineffective unless endogenous aminopeptidases were available to convert it to Ang III [1][2]. This positions Ang III as the singular tool for directly engaging the intrarenal AT2R natriuretic pathway.

Renal Pharmacology AT2 Receptor Sodium Excretion

Validated Application Scenarios for Angiotensin III, 4-L-isoleucine- Stemming from Quantitative Differentiation Evidence


Selective Activation of the AT2 Receptor in Primary Cell-Based or Tissue Pharmacology Assays

In experimental systems where selective engagement of the AT2 receptor is required to investigate downstream signaling (e.g., NO/cGMP pathway, natriuretic responses) without cross-activation of the AT1 receptor, Angiotensin III is the appropriate endogenous ligand. The 32.5-fold AT2R-over-AT1R selectivity [1] allows for robust AT2R activation at concentrations that minimize AT1R-mediated interference, a pharmacological window not available with Angiotensin II, which has high affinity for both receptor subtypes (proven in HEK293 competition binding assays) [2].

Dissecting the Renal Protective Arm of the RAS: In Vivo Natriuresis Studies

For in vivo research focused on AT2R-mediated sodium excretion and blood pressure regulation, Angiotensin III is the sole peptide capable of directly inducing natriuresis. Experimental evidence shows that renal interstitial infusion of Ang II does not produce natriuresis unless first enzymatically converted to Ang III [3]. Procurement of Ang III, rather than Ang II, is therefore mandatory for studies aiming to directly stimulate the renal AT2R natriuretic pathway, particularly in hypertensive rodent models (e.g., Sprague-Dawley rats under AT1R blockade) [3].

Central Nervous System RAS Function: Intracerebroventricular Infusion Protocols

For studying brain angiotensin system effects (e.g., vasopressin release, sympathetic outflow, baroreflex modulation), the 3-fold shorter half-life of Ang III (7.7 seconds) compared to Ang II (23.0 seconds) in the cerebroventricular compartment necessitates the use of authenticated Ang III [4]. Experimental designs must account for this rapid degradation to correctly interpret observed effects, making the verified peptide batch essential. Using Ang II as a substitute would yield different temporal dynamics and potentially confound results related to peptide metabolism, such as studies involving aminopeptidase inhibitors (e.g., EC27 for Ang III vs. EC33 for Ang II) [4].

Endocrine Research on Aldosterone Biosynthesis Without Hypertensive Confounding

When the research objective is to stimulate the adrenal mineralocorticoid pathway without simultaneously inducing significant vasoconstriction, Angiotensin III is the superior tool. Its functional dissociation profile—100% aldosterone-stimulating efficacy combined with only 40% of Ang II's pressor activity [5]—enables studies of aldosterone secretion in vitro (e.g., in HAC15 human adrenocortical cells) and in vivo that are less confounded by hypertensive offsets. This makes Ang III the compound of choice for screening AT2R ligands aimed at treating hyperaldosteronism or studying the receptor subtypes mediating aldosterone secretion [5].

Quote Request

Request a Quote for Angiotensin III, 4-L-isoleucine-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.